molecular formula C13H11NO4 B8702141 1-(3-methoxyphenoxy)-2-nitrobenzene CAS No. 74683-29-7

1-(3-methoxyphenoxy)-2-nitrobenzene

Cat. No. B8702141
Key on ui cas rn: 74683-29-7
M. Wt: 245.23 g/mol
InChI Key: AULPIOKBSAXCAB-UHFFFAOYSA-N
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Patent
US05399703

Procedure details

A mixture of 28.8 g of 3-(2-nitrophenoxy)anisole and 68 g of pyridine hydrochloride was heated to 160°-170° C. to prepare a homogeneous solution, which was further heated at 195°-205° C. with stirring for one hour. After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried and concentrated and the residue was subjected to silica gel and eluted with chloroform to give 23.8 g of the title compound as a light brown oil.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[O:6][C:7]1[CH:8]=[C:9]([O:13]C)[CH:10]=[CH:11][CH:12]=1)([O-:3])=[O:2].Cl.N1C=CC=CC=1>O>[N+:1]([C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[O:6][C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(OC=2C=C(C=CC2)OC)C=CC=C1
Name
Quantity
68 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 160°-170° C.
CUSTOM
Type
CUSTOM
Details
to prepare a homogeneous solution, which
TEMPERATURE
Type
TEMPERATURE
Details
was further heated at 195°-205° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with chloroform

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OC=2C=C(C=CC2)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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